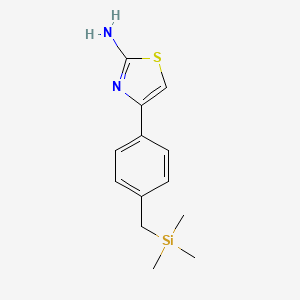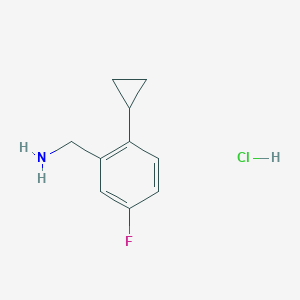
6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole: is a heterocyclic compound that features a unique combination of bromine, iodine, and difluoromethyl groups attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.
Industry: In the materials science industry, the compound’s unique electronic properties are being studied for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 6-bromo-2-(difluoromethyl)-3-fluoropyridine
- 2-bromo-6-(difluoromethyl)pyridine
- 3-bromo-2-(difluoromethyl)pyridine
Comparison: Compared to these similar compounds, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole stands out due to the presence of both bromine and iodine atoms, which confer unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific halogenation patterns and functional group compatibility.
Properties
Molecular Formula |
C8H4BrF2IN2 |
|---|---|
Molecular Weight |
372.94 g/mol |
IUPAC Name |
6-bromo-2-(difluoromethyl)-3-iodoindazole |
InChI |
InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)13-14(7(5)12)8(10)11/h1-3,8H |
InChI Key |
BEYTULWYKQKMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1Br)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


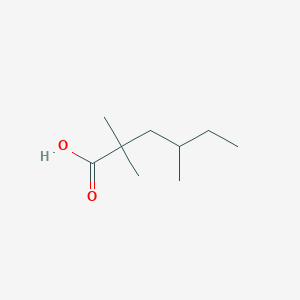
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)
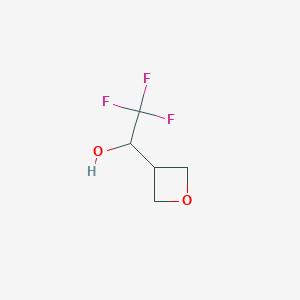
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

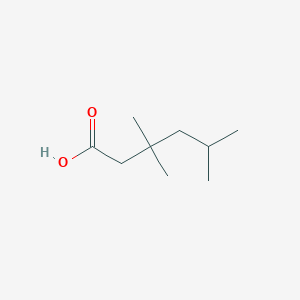
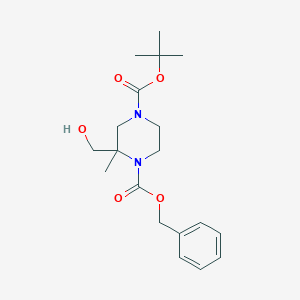
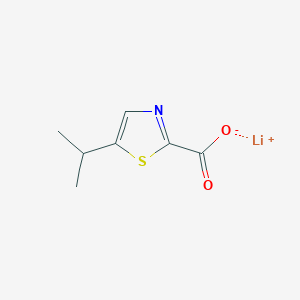
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
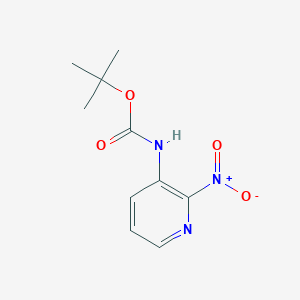
![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
